N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-2,2-diphenylacetamide
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Overview
Description
N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-2,2-diphenylacetamide is a complex organic compound that features a thiazole ring, a sulfonyl group, and a diphenylacetamide moiety. This compound is part of the thiazole family, known for its diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-2,2-diphenylacetamide typically involves the condensation of 2-aminothiazole derivatives with appropriate sulfonyl chlorides and diphenylacetic acid derivatives. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.
Major Products Formed
Oxidation: Amino derivatives of the compound.
Reduction: Sulfide derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-2,2-diphenylacetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-2,2-diphenylacetamide involves its interaction with specific molecular targets. The compound can inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with molecular pathways. The exact mechanism may vary depending on the biological context and the specific target .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-2,2-diphenylacetamide is unique due to its combination of a thiazole ring, a sulfonyl group, and a diphenylacetamide moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a broad range of biological activities .
Properties
IUPAC Name |
N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-2,2-diphenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O5S2/c27-22(21(16-7-3-1-4-8-16)17-9-5-2-6-10-17)25-23-24-15-20(32-23)33(30,31)19-13-11-18(12-14-19)26(28)29/h1-15,21H,(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMXAQNWXZSHCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=NC=C(S3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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